molecular formula C9H8BrNO B2969094 1H-Indole-3-methanol, 6-bromo- CAS No. 1158466-03-5

1H-Indole-3-methanol, 6-bromo-

Cat. No.: B2969094
CAS No.: 1158466-03-5
M. Wt: 226.073
InChI Key: RCOHYZGYMCGKKS-UHFFFAOYSA-N
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Description

1H-Indole-3-methanol, 6-bromo- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-methanol, 6-bromo- can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine atom efficiently .

Chemical Reactions Analysis

1H-Indole-3-methanol, 6-bromo- undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: 1H-Indole-3-carboxylic acid, 6-bromo-.

    Reduction: 1H-Indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1H-Indole-3-methanol, 6-bromo- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-Indole-3-methanol, 6-bromo- can be compared with other indole derivatives:

Uniqueness: The presence of both the bromine atom and the methanol group in 1H-Indole-3-methanol, 6-bromo- provides unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(6-bromo-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOHYZGYMCGKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158466-03-5
Record name (6-bromo-1H-indol-3-yl)methanol
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